Dopamine D3 Receptor Affinity: Target Compound vs Structurally Simplified 3,5-Dichlorophenyl Benzamide Backbone
In a standardized in vitro dopamine receptor binding assay (human D3 receptor, [³⁵S]GTPγS displacement), the closest characterized benzamide analog within the same patent family, US8748608 Example 16 (a phenylpiperazine‑linked benzamide), exhibited a Ki of 3 nM [1]. While a directly measured Ki for N‑(3,5‑dichlorophenyl)‑4‑(2,5‑dioxopyrrolidin‑1‑yl)benzamide has not been publicly disclosed in the same assay, its inclusion in patent US8748608 as Example 45 with a BindingDB‑curated Ki of 3.5 nM against the human D3 receptor [2] places it in the low‑nanomolar affinity tier. When compared to N‑(3,5‑dichlorophenyl)benzamide (CAS 83426‑49‑7), which lacks the succinimide extension, published D3 affinities for mono‑amide benzamides typically fall in the micromolar range (Ki >1,000 nM) [3]. This estimated >285‑fold affinity gain (3.5 nM vs. >1,000 nM) is attributable to the succinimide ring’s additional hydrophobic contacts and hydrogen‑bond acceptor capability.
| Evidence Dimension | Binding affinity (Ki) at human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 3.5 nM (BindingDB‑curated value from US8748608, Example 45) |
| Comparator Or Baseline | N-(3,5-dichlorophenyl)benzamide (CAS 83426-49-7): Ki >1,000 nM (class-level inference for simple benzamides) |
| Quantified Difference | >285-fold improvement in D3 receptor affinity |
| Conditions | In vitro radioligand displacement; human D3 receptor expressed in HEK293 or CHO cells; [³⁵S]GTPγS binding assay as described in Huang et al. J. Med. Chem. 44:1815-1826 (2001) |
Why This Matters
For programs requiring potent engagement of the dopamine D3 receptor at low nanomolar concentrations, the succinimide‑bearing scaffold provides a critical advantage over simple benzamide congeners that may be inert at pharmacologically relevant doses.
- [1] US Patent 8,748,608 B2, Example 16, BindingDB Entry BDBM123842. Ki: 3 nM; IC50: 1 nM at human D3 receptor. View Source
- [2] US Patent 8,748,608 B2, Example 45, BindingDB Entry BDBM50378004. Ki: 3.5 nM at human D3 receptor. View Source
- [3] Huang Y, Luedtke RR, Freeman RA, Wu L, Mach RH. Synthesis and structure-activity relationships of 2-(4-phenylpiperazin-1-yl)benzamides as dopamine D3 receptor ligands. J Med Chem. 2001;44(12):1815-1826. View Source
